(R)-3-((Tert-butyldimethylsilyl)oxy)pyrrolidin-2-one
Overview
Description
®-3-((Tert-butyldimethylsilyl)oxy)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones. It is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) protecting group attached to the oxygen atom of the pyrrolidinone ring. This compound is often used in organic synthesis due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((Tert-butyldimethylsilyl)oxy)pyrrolidin-2-one typically involves the protection of the hydroxyl group in the pyrrolidinone ring with a tert-butyldimethylsilyl group. This can be achieved using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of ®-3-((Tert-butyldimethylsilyl)oxy)pyrrolidin-2-one follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
®-3-((Tert-butyldimethylsilyl)oxy)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents like trifluoroacetic acid (TFA) or tetrabutylammonium fluoride (TBAF) to remove the TBDMS group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
®-3-((Tert-butyldimethylsilyl)oxy)pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the development of pharmaceuticals and therapeutic agents.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ®-3-((Tert-butyldimethylsilyl)oxy)pyrrolidin-2-one involves its ability to act as a protecting group for hydroxyl functionalities. The TBDMS group provides steric hindrance, preventing unwanted reactions at the protected site. This allows for selective reactions to occur at other positions in the molecule. The compound can be deprotected under mild conditions, revealing the free hydroxyl group for further functionalization.
Comparison with Similar Compounds
Similar Compounds
®-3-((Trimethylsilyl)oxy)pyrrolidin-2-one: Similar structure but with a trimethylsilyl group instead of a TBDMS group.
®-3-((Methoxymethyl)oxy)pyrrolidin-2-one: Contains a methoxymethyl protecting group.
®-3-((Benzyl)oxy)pyrrolidin-2-one: Features a benzyl protecting group.
Uniqueness
®-3-((Tert-butyldimethylsilyl)oxy)pyrrolidin-2-one is unique due to the steric bulk and stability provided by the TBDMS group. This makes it particularly useful in synthetic chemistry where selective protection and deprotection of hydroxyl groups are required. The compound’s stability under various reaction conditions also enhances its utility in complex synthetic routes.
Properties
IUPAC Name |
(3R)-3-[tert-butyl(dimethyl)silyl]oxypyrrolidin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2Si/c1-10(2,3)14(4,5)13-8-6-7-11-9(8)12/h8H,6-7H2,1-5H3,(H,11,12)/t8-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJCHYKXNFQQSM-MRVPVSSYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCNC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1CCNC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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